

# A Technical Guide to the Natural Sources and Analysis of $\beta$ -D-Psicopyranose

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## Compound of Interest

Compound Name: *beta-d-Psicopyranose*

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This technical guide provides an in-depth overview of  $\beta$ -D-psicopyranose, a specific anomeric form of the rare sugar D-psicose (also known as D-allulose). It details its natural occurrence, biosynthetic pathways, and the experimental protocols for its production, purification, and quantification.

## Introduction to $\beta$ -D-Psicopyranose

D-Psicose is a C-3 epimer of D-fructose, classified as a rare ketohexose monosaccharide.[1][2] It exists in different isomeric forms, including the pyranose and furanose ring structures, with  $\beta$ -D-psicopyranose being one of its stable anomers. While tasting approximately 70% as sweet as sucrose, D-psicose is largely un-metabolized by the human body, providing a caloric value of only 0.2 to 0.4 kcal/g.[3][4] This property, coupled with its negligible impact on blood glucose and insulin levels, has positioned D-psicose as a promising sugar substitute for applications in food, beverage, and pharmaceutical industries.[3][5] The United States Food and Drug Administration (FDA) has granted D-psicose the status of Generally Recognized as Safe (GRAS).[6]

## Natural Occurrence of D-Psicose

D-Psicose is found in nature, but only in minute quantities, which makes direct extraction for commercial purposes economically unviable.[7] It is naturally present in a variety of plant-based foods and processed agricultural products.[1][3] The concentration of D-psicose can increase

during the heat processing of foods that contain high levels of sugars, likely due to non-enzymatic epimerization.[\[7\]](#)

## Quantitative Data on Natural Sources

The following table summarizes the reported concentrations of D-psicose found in various natural and processed food products.

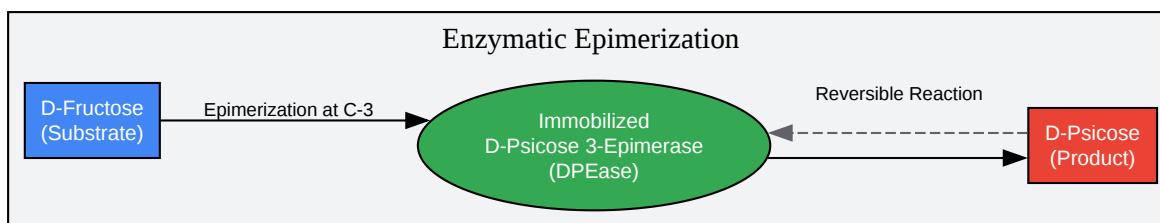
Food Source	Concentration of D-Psicose	Reference
Dried Figs	0.29 mg/g	<a href="#">[7]</a>
Raisins	0.38 mg/g	<a href="#">[7]</a>
Wheat	Trace amounts	<a href="#">[1]</a> <a href="#">[4]</a>
Maple Syrup	Trace amounts	<a href="#">[1]</a>
Molasses	Trace amounts	<a href="#">[1]</a> <a href="#">[4]</a>
Coffee (processed)	0.5 mg/100g	<a href="#">[7]</a>
Sweet Jelly (processed)	11.2 mg/100g	<a href="#">[7]</a>
Juices (processed)	21.5 mg/100g	<a href="#">[7]</a>
Cookie (processed)	26.7 mg/100g	<a href="#">[7]</a>
Corn Snack (processed)	47.0 mg/100g	<a href="#">[7]</a>
Worcester Sauce (processed)	130.6 mg/100g	<a href="#">[7]</a>

## Biosynthesis and Commercial Production

Due to its low natural abundance, the commercial supply of D-psicose relies on biotechnological production methods, primarily through enzymatic conversion and microbial fermentation.

## Enzymatic Production from D-Fructose

The most established method for D-psicose production is the enzymatic epimerization of D-fructose at the C-3 position. This reaction is catalyzed by a class of enzymes known as D-ketose 3-epimerases (DKEases).<sup>[3]</sup> Several specific enzymes from this family are utilized, including D-tagatose 3-epimerase (DTEase) and D-psicose 3-epimerase (DPEase), often sourced from various microorganisms.<sup>[6]</sup> The process typically involves immobilized enzymes to enhance stability, reusability, and simplify downstream processing.<sup>[3]</sup> However, the conversion rate is limited by the reaction equilibrium, often achieving yields of less than 40%.<sup>[3]</sup>



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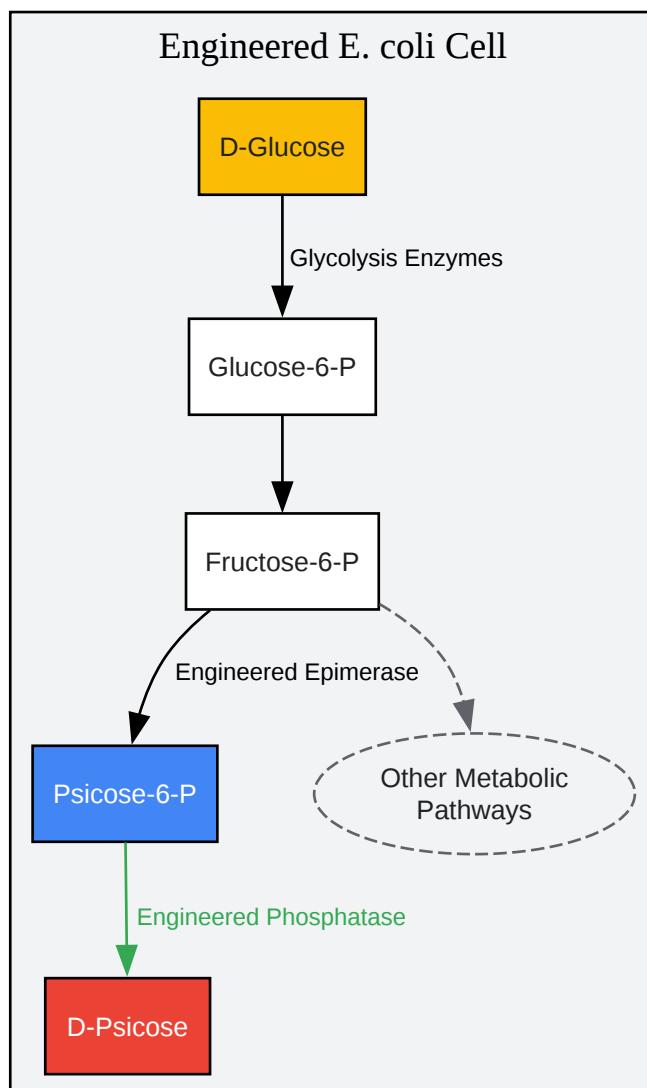
*Diagram of the enzymatic conversion of D-fructose to D-psicose.*

## Microbial Fermentation from D-Glucose

An alternative and promising production route involves the whole-cell biocatalysis of D-glucose into D-psicose using genetically engineered microorganisms, such as *Escherichia coli*. This strategy leverages the cell's natural glycolytic pathway to produce an intermediate, which is then channeled into a synthetic pathway to yield D-psicose. This approach can overcome the thermodynamic limitations of direct enzymatic epimerization.

The engineered pathway typically involves:

- Phosphorylation: Glucose is converted to Fructose-6-phosphate (F6P) through glycolysis.
- Epimerization: A specific epimerase converts F6P to Psicose-6-phosphate (P6P).
- Dephosphorylation: A phosphatase removes the phosphate group from P6P to yield the final product, D-psicose.



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*Engineered microbial pathway for D-psicose production from D-glucose.*

## Experimental Protocols

This section provides detailed methodologies for the key experimental procedures related to D-psicose production, purification, and analysis.

### Protocol for Enzymatic Production of D-Psicose

This protocol describes the conversion of D-fructose to D-psicose using a purified D-psicose 3-epimerase (DPEase).

**Materials:**

- Purified DPEase
- D-fructose
- Sodium phosphate buffer (pH 6.0 - 7.5)
- Manganese chloride ( $MnCl_2$ ) solution (1 M)
- Reaction vessel with temperature control (e.g., water bath)
- HPLC system for analysis

**Procedure:**

- Prepare a substrate solution by dissolving D-fructose in sodium phosphate buffer to the desired concentration (e.g., 10-50% w/v).
- Pre-heat the substrate solution to the optimal reaction temperature for the specific DPEase (e.g., 55-60°C).
- Add  $MnCl_2$  to the reaction mixture to a final concentration of 1-10 mM as a cofactor.
- Initiate the reaction by adding a predetermined amount of purified DPEase to the substrate solution.
- Maintain the reaction at the optimal temperature and pH with gentle agitation.
- Collect aliquots at various time points (e.g., 10, 30, 60, 90, 120 minutes) to monitor the conversion rate.
- Terminate the reaction in the collected aliquots by heat inactivation (e.g., boiling for 10 minutes) or by adding a quenching agent.
- Analyze the concentration of D-psicose and remaining D-fructose in the samples using HPLC.

# Protocol for Purification of D-Psicose from Reaction Mixture

This protocol outlines the steps to purify D-psicose from the enzymatic reaction solution, which contains a mixture of D-psicose, unreacted D-fructose, and other components.

## Materials:

- D-psicose reaction solution
- Granulated active carbon
- Cation and anion exchange resins
- Chromatography column
- Evaporator
- Crystallizer

## Procedure:

- Decolorization: Concentrate the initial reaction solution to approximately 40% (w/w) solids. Pass the concentrated solution through a column packed with granulated active carbon to remove colored impurities.
- Desalting: Remove ions from the decolorized solution by passing it through columns containing cation and anion exchange resins.
- Chromatographic Separation: Separate D-psicose from D-fructose using a chromatography column packed with an appropriate ion-exchange resin (e.g., with a calcium active group). This step is crucial for achieving high purity.
- Concentration: Concentrate the purified D-psicose solution under vacuum at a controlled temperature (e.g., 60-70°C) to achieve a supersaturated state (e.g., 70-85% solids).
- Crystallization: Transfer the supersaturated solution to a crystallizer. Control the cooling rate to induce the formation of D-psicose crystals. The process is performed in the absence of

organic solvents.

- Drying: Separate the crystals from the mother liquor and dry them to obtain the final high-purity product.

## Protocol for Quantitative Analysis by HPLC

This protocol details a reverse-phase HPLC method for the simultaneous quantification of D-psicose and D-fructose.

Instrumentation and Conditions:

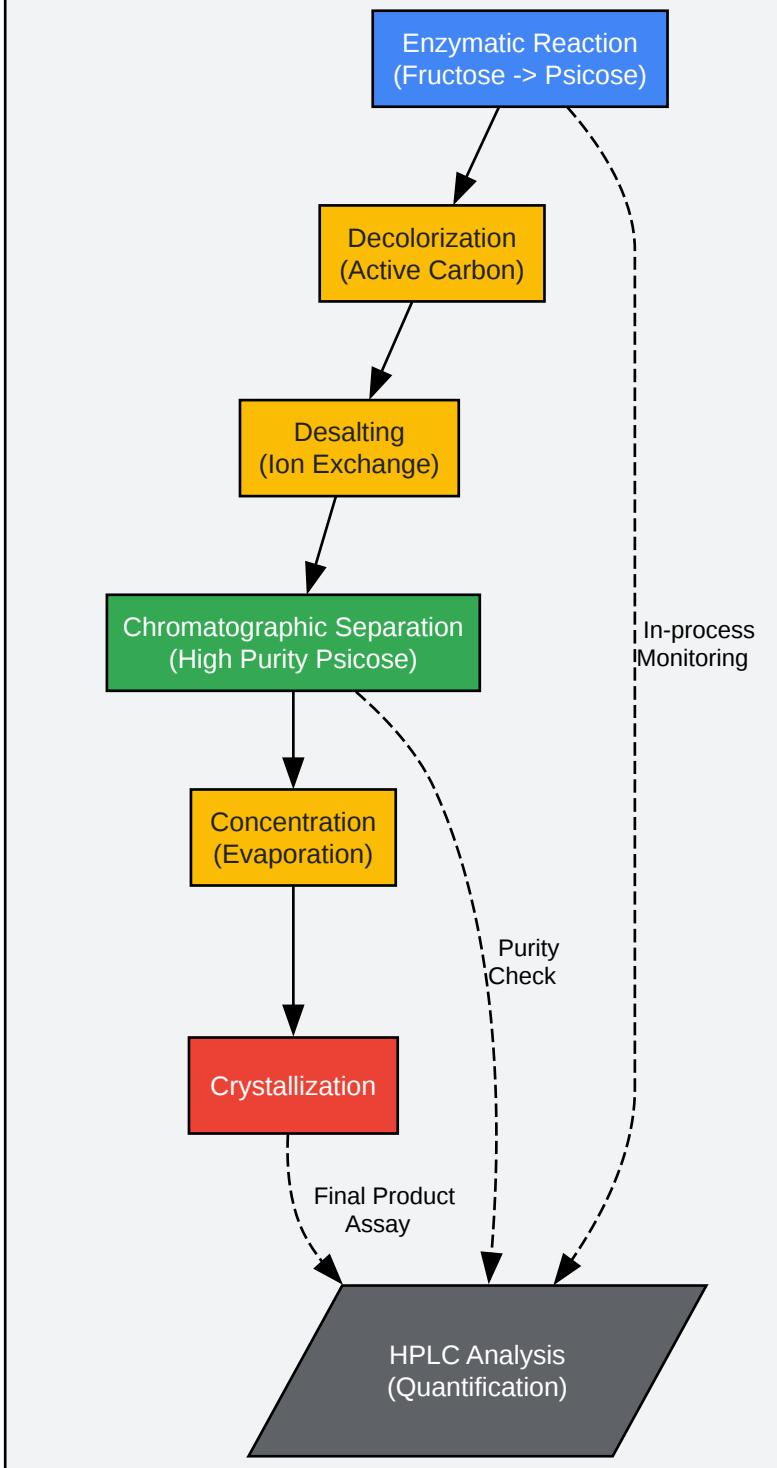
- HPLC System: Isocratic HPLC with a Refractive Index Detector (RID).
- Column: Aminopropyl silane stationary phase column (e.g., ZORBAX SIL 4.6 x 150 mm, 5  $\mu$ m particle size).
- Mobile Phase: Acetonitrile and water (80:20 v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: Ambient or controlled (e.g., 30°C).
- Injection Volume: 10-20  $\mu$ L.

Procedure:

- Standard Preparation: Prepare a series of standard solutions containing known concentrations of D-psicose and D-fructose (e.g., ranging from 0.05% to 0.5% w/v) in the mobile phase.
- Sample Preparation: Dilute the experimental samples (from production or purification steps) with the mobile phase to fall within the concentration range of the standard curve. Filter the samples through a 0.45  $\mu$ m syringe filter before injection.
- Analysis: Inject the standards and samples into the HPLC system.

- Quantification: Record the retention times and peak areas for D-psicose and D-fructose. Construct a calibration curve for each sugar by plotting peak area against concentration for the standards. Use the regression equation from the calibration curve to determine the concentration of each sugar in the unknown samples.

## Overall Workflow for D-Psicose Production and Analysis

[Click to download full resolution via product page](#)*Workflow for D-psicose production, purification, and analysis.*

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